Spectroscopic properties (UV-Vis, NMR, IR) of 1-Amino-2,1'-azonaphthalene
Spectroscopic properties (UV-Vis, NMR, IR) of 1-Amino-2,1'-azonaphthalene
An In-depth Technical Guide to the Spectroscopic Properties of 1-Amino-2,1'-azonaphthalene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 1-Amino-2,1'-azonaphthalene, an aromatic azo dye. In the absence of consolidated experimental data in publicly accessible literature, this document leverages fundamental spectroscopic principles and data from analogous chemical structures to construct a detailed theoretical profile. We will explore the anticipated Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectral characteristics. Methodologies for empirical data acquisition are also detailed, providing a framework for future experimental validation. This guide is intended for researchers and professionals in analytical chemistry, materials science, and drug development who require a foundational understanding of this molecule's spectral behavior for identification, characterization, and application development.
Introduction and Molecular Structure
1-Amino-2,1'-azonaphthalene is a complex azo dye featuring two naphthalene ring systems linked by a diazene (-N=N-) bridge. The presence of an amino (-NH₂) group on one of the naphthalene moieties classifies it as an aminoazo dye. This functional group acts as a powerful auxochrome, significantly influencing the molecule's electronic properties and, consequently, its color and overall spectral signature. The extended π-conjugated system, spanning both aromatic rings and the azo group, is the primary chromophore responsible for its absorption in the visible region of the electromagnetic spectrum.
The precise structure, based on systematic nomenclature, is defined as an amino group at the C1 position of a naphthalene ring, which is connected via an azo bridge from its C2 position to the C1' position of a second naphthalene ring.
Figure 1: Predicted Molecular Structure of 1-Amino-2,1'-azonaphthalene.
UV-Visible Spectroscopy
The UV-Vis spectrum of an azo dye is its most defining characteristic, directly related to its color. The spectrum is governed by electronic transitions within the chromophore.
Predicted Spectral Characteristics
1-Amino-2,1'-azonaphthalene is expected to exhibit two primary absorption bands:
-
π → π Transition:* This is a high-intensity absorption resulting from the excitation of electrons from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation across the two naphthalene rings and the azo bridge, this band is predicted to be significantly red-shifted into the visible region, likely between 450 and 550 nm . The electron-donating amino group will further enhance this bathochromic shift.
-
n → π Transition:* This is a lower-intensity, symmetry-forbidden transition involving the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. This band appears at a longer wavelength than the π → π* transition and may be observed as a weak shoulder on the main absorption peak, particularly in non-polar solvents.
The photophysical behavior of aminoazo dyes is highly sensitive to the surrounding environment.[1][2] A bathochromic (red) shift of the λmax is expected in solvents with higher polarity and proton-donating ability, a phenomenon known as solvatochromism.[3]
Table 1: Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Transition Type | Region |
| 450 - 550 | High (> 20,000 M⁻¹cm⁻¹) | π → π | Visible |
| > 550 | Low (< 1,000 M⁻¹cm⁻¹) | n → π | Visible |
Experimental Protocol: UV-Vis Spectrum Acquisition
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound and to investigate solvatochromic effects.
-
Sample Preparation:
-
Prepare a stock solution of 1-Amino-2,1'-azonaphthalene of known concentration (e.g., 1 x 10⁻³ M) in a Class A volumetric flask using a high-purity solvent such as ethanol.
-
From the stock solution, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) for analysis.[4] The concentration should be adjusted to yield an absorbance between 0.5 and 1.5 for maximum accuracy.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
-
Measurement:
-
Record a baseline spectrum with the reference and sample cuvettes filled with the solvent (e.g., ethanol).
-
Fill the sample cuvette with the prepared dye solution.
-
Scan a wavelength range from 250 to 700 nm.[4]
-
-
Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Repeat the measurement in a non-polar solvent (e.g., cyclohexane) to observe and quantify any solvatochromic shifts.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Spectral Characteristics
The IR spectrum of 1-Amino-2,1'-azonaphthalene is expected to show characteristic absorption bands corresponding to its primary functional groups.
-
N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium intensity bands are predicted: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[5][6]
-
Aromatic C-H Stretching: A sharp, medium intensity band is expected just above 3000 cm⁻¹.
-
N=N Stretching: The azo group stretch is often weak and can be difficult to identify, as it falls in the same region as aromatic C=C stretches.[7][8] In this asymmetric molecule, it is predicted to be observable.
-
Aromatic C=C Stretching: Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene rings.
-
N-H Bending: A medium intensity band is expected for the scissoring vibration of the primary amine.[9][10]
-
C-N Stretching: A strong band is predicted for the stretching of the C-N bond of the aromatic amine.[9][10]
Table 2: Predicted IR Absorption Frequencies
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3420 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3420 - 3340 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic Rings |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 1550 - 1450 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~1450 | Weak-Medium | N=N Stretch | Azo Group (-N=N-) |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 910 - 665 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |
Experimental Protocol: KBr Pellet Method
Objective: To obtain a high-quality IR spectrum for the identification of functional groups.
-
Sample Preparation:
-
Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) to eliminate water bands.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Analysis:
-
Identify and label the characteristic absorption bands and assign them to their corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the low symmetry of 1-Amino-2,1'-azonaphthalene, a complex but highly informative spectrum is anticipated.
Predicted ¹H NMR Spectrum
The molecule contains 15 protons in distinct chemical environments: 13 aromatic protons and 2 amine protons.
-
Aromatic Region (δ 7.0 - 9.0 ppm): This region will be highly complex, containing signals for all 13 aromatic protons. Protons on the two different naphthalene rings will experience different electronic effects, leading to a wide dispersion of signals. Protons on the ring bearing the electron-donating -NH₂ group will be relatively shielded (further upfield) compared to those on the ring attached to the electron-withdrawing azo group. Protons in sterically hindered positions (e.g., H8 and H8') are expected to be significantly deshielded and appear furthest downfield.[11] The signals will exhibit complex splitting patterns (doublets, triplets, doublets of doublets) due to spin-spin coupling with neighboring protons.
-
Amine Protons (δ 5.0 - 6.0 ppm): The two -NH₂ protons are expected to appear as a single, broad signal.[12] Its chemical shift is highly dependent on solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.
Predicted ¹³C NMR Spectrum
The molecule's lack of symmetry means that all 20 carbon atoms are chemically non-equivalent and should produce 20 distinct signals.
-
Aromatic Region (δ 110 - 155 ppm): All 20 carbon signals will appear in this range.
-
C-NH₂ (C1): The carbon directly attached to the amino group is expected to be shielded relative to other substituted carbons, appearing around δ 145-150 ppm .
-
C-N=N (C2 and C1'): The carbons bonded to the azo group will be deshielded and are predicted to resonate in the δ 150-155 ppm range.
-
Other Aromatic Carbons: The remaining 17 carbons will appear between δ 110-135 ppm .[13] Quaternary carbons will generally have weaker signals than protonated carbons.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H | 7.0 - 9.0 | Complex multiplets |
| ¹H | 5.0 - 6.0 | Broad singlet, D₂O exchangeable |
| ¹³C | 150 - 155 | Quaternary (C-N=N) |
| ¹³C | 145 - 150 | Quaternary (C-NH₂) |
| ¹³C | 110 - 135 | CH and Quaternary carbons |
Experimental Protocol: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for complete structural elucidation.
Figure 2: General Workflow for NMR-based Structural Elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves many polar organic compounds and slows the exchange rate of N-H protons, often resulting in sharper signals.
-
Filter the solution into a 5 mm NMR tube if any particulate matter is present.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution, which is critical for this complex aromatic system.
-
-
Measurement:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to confirm the identity of the -NH₂ peak.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary to observe all 20 quaternary and protonated carbons.
-
2D NMR: To unambiguously assign the complex ¹H and ¹³C signals, perform a suite of 2D experiments, including COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
-
-
Analysis:
-
Process the spectra (Fourier transform, phasing, baseline correction).
-
Integrate the ¹H spectrum and assign chemical shifts.
-
Use the 2D correlation maps to assign all proton and carbon signals to their specific positions in the molecular structure.
-
Conclusion
This guide presents a detailed, predictive overview of the key spectroscopic features of 1-Amino-2,1'-azonaphthalene. The UV-Vis spectrum is predicted to be dominated by an intense π → π* transition in the visible range (450-550 nm). The IR spectrum should clearly indicate the presence of a primary aromatic amine and the aromatic naphthalene framework. Finally, while the ¹H and ¹³C NMR spectra are expected to be complex, they will provide the definitive structural fingerprint necessary for unambiguous identification. The experimental protocols outlined herein provide a robust framework for the empirical validation of these theoretical predictions, paving the way for the successful characterization and application of this complex azo dye.
References
-
Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1, 1-8. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
Weiss, R., et al. (2022). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen. [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
Siddiquey, I. A., et al. (2011). Non-destructive FT-IR analysis of mono azo dyes. Bulgarian Chemical Communications, 43(4), 545-553. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. [Link]
-
ResearchGate. (2013). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]
-
Jadrijević, A., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of Molecular Structure, 1234, 130173. [Link]
-
Semantic Scholar. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]
-
ResearchGate. (n.d.). Tables 3. UV/Vis spectral data of aminoazobenzene dyes in various solvents. [Link]
-
ResearchGate. (n.d.). Infrared spectrum for azo dye. [Link]
-
ResearchGate. (n.d.). IR-spectrum of azo dye. [Link]
-
Vaia. (n.d.). Problem 10 A substituted naphthalene, C10H8O2... [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. [Link]
-
Workman, H. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
ResearchGate. (2018). Tautomerism and electronic spectroscopy of protonated 1- and 2-aminonaphthalene. [Link]
-
Adeniyi, A., & Oladipo, M. (2017). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 12(1). [Link]
-
NorooziPesyan, N., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Eurasian Chemical Communications, 1, 1-19. [Link]
-
Goud, S. R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 799-810. [Link]
-
Nikolova, P., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4566. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. wikieducator.org [wikieducator.org]
- 11. vaia.com [vaia.com]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
